An In-depth Technical Guide to [4-(Aminomethyl)cyclohexyl]methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to [4-(Aminomethyl)cyclohexyl]methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional alicyclic compound featuring a primary amine and a primary alcohol separated by a cyclohexane ring. This unique structural arrangement imparts a combination of desirable properties, including conformational rigidity from the cyclohexane scaffold and versatile reactivity from its functional groups. These characteristics make it a valuable building block in medicinal chemistry and materials science. The presence of both a nucleophilic amine and a hydroxyl group allows for orthogonal chemical modifications, rendering it an attractive linker molecule in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of [4-(Aminomethyl)cyclohexyl]methanol, with a particular focus on its relevance in drug discovery and development.
Nomenclature and Stereochemistry
[4-(Aminomethyl)cyclohexyl]methanol can exist as two geometric isomers, cis and trans, depending on the relative orientation of the aminomethyl and hydroxymethyl groups on the cyclohexane ring. It is crucial to distinguish between these isomers as their physical and chemical properties can differ.
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trans-[4-(Aminomethyl)cyclohexyl]methanol: The aminomethyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.
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cis-[4-(Aminomethyl)cyclohexyl]methanol: The aminomethyl and hydroxymethyl groups are on the same side of the cyclohexane ring.
Commercial availability may include the individual isomers or a mixture of both.
Physicochemical Properties
The physical and chemical properties of [4-(Aminomethyl)cyclohexyl]methanol are summarized in the table below. It is important to note that some of the listed properties are predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [Chemchart][1] |
| Molecular Weight | 143.23 g/mol | [Chemchart, Sigma-Aldrich][1] |
| CAS Number | 1074-62-0 (isomer mixture) | [Chemchart, Sigma-Aldrich][1] |
| 17879-23-1 (trans-isomer) | [Chemchart, Hit2Lead][1][2] | |
| IUPAC Name | [4-(Aminomethyl)cyclohexyl]methanol | [Sigma-Aldrich] |
| Synonyms | 4-(Aminomethyl)cyclohexanemethanol | [ChemicalBook][3] |
| Appearance | Solid | [Hit2Lead][2] |
| Melting Point | 43.99 °C (Predicted) | [Chemchart][1] |
| Boiling Point | 251.99 °C (Predicted) | [Chemchart][1] |
| 243.4 ± 13.0 °C (Predicted) | [ChemicalBook][3] | |
| Density | 1 g/cm³ (Predicted) | [Chemchart][1] |
| 0.956 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][3] | |
| Solubility | Water: 4991.95 mg/L (Predicted) | [Chemchart][1] |
| Chloroform (Slightly), DMSO (Slightly) | [ChemicalBook][3] | |
| LogP | 0.52 | [Hit2Lead][2] |
| Rotatable Bonds | 2 | [Chemchart, Hit2Lead][1][2] |
| Hydrogen Bond Donors | 2 | [Chemchart][1] |
| Hydrogen Bond Acceptors | 2 | [Chemchart][1] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of [4-(Aminomethyl)cyclohexyl]methanol.
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¹³C NMR: The ¹³C NMR spectrum in Chloroform-d shows characteristic peaks for the different carbon atoms in the molecule.[4]
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, typically in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the cyclohexane ring would appear around 2850-2950 cm⁻¹.
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Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight.
Chemical Reactivity and Stability
The reactivity of [4-(Aminomethyl)cyclohexyl]methanol is dictated by its primary amine and primary alcohol functional groups.
Reactivity of the Amine Group
The primary amine is a good nucleophile and a weak base. It readily undergoes reactions typical of primary amines, such as:
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Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts.[5]
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Acylation: Reaction with acid chlorides or anhydrides to form amides.[5]
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Reactivity of the Alcohol Group
The primary alcohol can act as a nucleophile and can be oxidized. Typical reactions include:
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Esterification: Reaction with carboxylic acids or their derivatives to form esters.
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Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
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Etherification: Conversion to ethers, for example, through the Williamson ether synthesis after deprotonation to the alkoxide.
The bifunctional nature of this molecule allows for selective protection of one functional group while the other is being modified, enabling its use as a versatile linker in multi-step syntheses.
Stability and Storage
[4-(Aminomethyl)cyclohexyl]methanol is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]
Synthesis and Purification
A method for the preparation of trans-[4-(aminomethyl)cyclohexyl]methanol hydrochloride has been described in the patent literature, starting from 4-aminobenzoic ester.[7] The general synthetic strategy involves the following key steps:
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Catalytic Hydrogenation: The aromatic ring of the 4-aminobenzoic ester is reduced to a cyclohexane ring.
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Protection of the Amine Group: The amino group is protected to prevent side reactions in subsequent steps.
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Reduction of the Ester Group: The ester is reduced to a primary alcohol.
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Deprotection of the Amine Group: The protecting group is removed to yield the final product.
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Salt Formation: The final product is converted to its hydrochloride salt.
Experimental Protocol: Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol Hydrochloride (Illustrative)
The following is an illustrative protocol based on the principles described in the patent literature.[7]
Caption: Synthetic pathway for trans-[4-(Aminomethyl)cyclohexyl]methanol HCl.
Step 1: Catalytic Hydrogenation
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A solution of 4-aminobenzoic ester in a suitable solvent (e.g., methanol, ethanol) is subjected to catalytic hydrogenation in the presence of a catalyst such as Pt/C.[7]
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The reaction is carried out under pressure and at a specific temperature until the aromatic ring is fully saturated.[7]
Step 2: Amine Protection
-
The resulting cyclohexyl amine is then protected, for example, by reacting with phthalic anhydride to form a phthalimide derivative.[7]
Step 3: Ester Reduction
-
The ester group of the protected intermediate is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).[7]
Step 4: Amine Deprotection
-
The phthaloyl protecting group is removed by hydrazinolysis (reaction with hydrazine).[7]
Step 5: Salt Formation and Purification
-
The free base of trans-[4-(aminomethyl)cyclohexyl]methanol is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.[7]
Purification: Purification of the final product and intermediates can be achieved by standard laboratory techniques such as column chromatography or recrystallization.[8] A patent describes a method for purifying trans-4-aminomethyl-cyclohexane carboxylic acid, a related compound, by recrystallization from cold water, which may be applicable for the purification of [4-(aminomethyl)cyclohexyl]methanol as well.[9]
Applications in Drug Development
The unique bifunctional nature of [4-(Aminomethyl)cyclohexyl]methanol makes it a valuable building block in the synthesis of pharmaceutical compounds. The cyclohexane core provides a rigid scaffold that can be used to control the spatial orientation of substituents, which is often crucial for drug-receptor interactions.
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Linker Moiety: It can be used as a linker to connect two different molecular fragments. The amine and alcohol groups can be selectively functionalized to attach to different parts of a molecule.
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Scaffold for Library Synthesis: The rigid cyclohexane core and the two functional groups make it an ideal scaffold for the synthesis of compound libraries for high-throughput screening.
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Synthesis of Bioactive Molecules: There are patents that describe the use of derivatives of [4-(aminomethyl)cyclohexyl]methanol in the synthesis of compounds with potential therapeutic applications. For instance, trans-{4-[(alkylamino)methyl]cyclohexyl}acetic acid esters, which can be derived from this compound, are used as raw materials for the manufacture of various medicaments.[10]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling [4-(Aminomethyl)cyclohexyl]methanol. It is advisable to consult the Safety Data Sheet (SDS) before use.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
[4-(Aminomethyl)cyclohexyl]methanol is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. Its rigid cyclohexane scaffold and the presence of two reactive functional groups, a primary amine and a primary alcohol, allow for a wide range of chemical transformations. A thorough understanding of its physical and chemical properties, as well as its stereochemistry, is essential for its effective utilization in the design and synthesis of novel therapeutic agents.
References
Sources
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- 3. [trans-4-(aminomethyl)cyclohexyl]methanol(SALTDATA: FREE) | 17879-23-1 [amp.chemicalbook.com]
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- 7. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 10. US8841478B2 - Method for preparing trans-{4-[(alkylamino) methyl]- cyclohexyl}acetic acid ester - Google Patents [patents.google.com]
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- 13. [4-(aminomethyl)cyclohexyl]methanol (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
